![molecular formula C19H22N2O5S B2720443 methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate CAS No. 2097901-32-9](/img/structure/B2720443.png)
methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate
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Description
Methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate, also known as MPB-91, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antibacterial Activity
This compound has been found to have antibacterial properties . It’s part of a larger group of compounds known as pyrroles, which have been found to have in vitro antibacterial activity .
Anticancer Activity
Pyrrole and its derivatives have been found to have potent anticancer properties . They work through several mechanisms, including acting as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .
Synthesis of New Compounds
This compound has high potential in the synthesis of new bis(porphyrins) or other related compounds . These new compounds could have a variety of applications in different fields of research.
Antimicrobial Potential
Some derivatives of this compound have shown good antimicrobial potential . This could make them useful in the development of new antimicrobial drugs.
Cytotoxic Activity
Certain derivatives of this compound have exhibited good cytotoxic activity against some cancer cell lines . This suggests that they could be used in the development of new anticancer treatments.
Inhibitors of Ras Farnesyltransferase
Aryl pyrroles have been reported as potent inhibitors of Ras farnesyltransferase, an enzyme involved in cell signaling . This could make them useful in the treatment of certain types of cancer.
properties
IUPAC Name |
methyl 2-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]sulfonylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-26-18(22)14-27(24,25)17-8-12-21(13-9-17)19(23)15-4-6-16(7-5-15)20-10-2-3-11-20/h2-7,10-11,17H,8-9,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEVPUWMHSGSMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}sulfonyl)acetate |
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